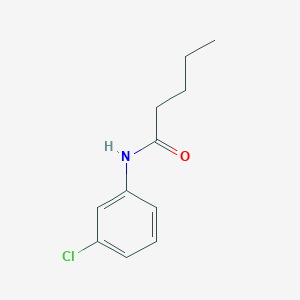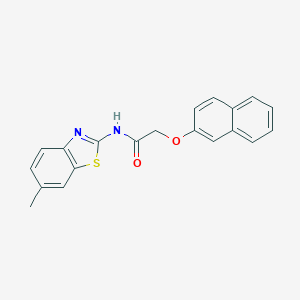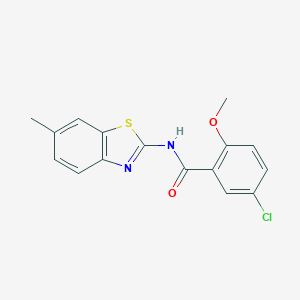![molecular formula C18H14FN3O3 B291981 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291981.png)
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione, also known as PNU-69176E, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of diazepines and has been found to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, it has been found to act as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This results in an increase in GABAergic neurotransmission, leading to the observed anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to increase the affinity of GABA for the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to a reduction in neuronal excitability, resulting in the observed anticonvulsant and anxiolytic effects. 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been found to increase slow-wave sleep, which is important for the restoration of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is its high selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione is its poor solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione. One area of interest is the potential use of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione as a tool for studying the role of the GABAergic system in various physiological and pathological conditions. Finally, the development of more potent and selective allosteric modulators of the GABA-A receptor is an area of ongoing research.
Méthodes De Synthèse
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione can be synthesized by several methods, including the condensation of 4-fluoroaniline with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of acetic acid, followed by cyclization with ethyl chloroformate. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with 4-fluoroaniline in the presence of thionyl chloride, followed by cyclization with ethyl chloroformate. These methods have been reported to give high yields of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and sedative properties. 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione has also been investigated for its potential as a treatment for anxiety disorders, epilepsy, and sleep disorders. In addition, it has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H14FN3O3 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14FN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
Clé InChI |
ZNWSGTFVHGLJAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
SMILES canonique |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)












